molecular formula C9H8BrNO2 B13586876 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile CAS No. 81038-45-1

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile

Cat. No.: B13586876
CAS No.: 81038-45-1
M. Wt: 242.07 g/mol
InChI Key: UPHQIVSVNWADRR-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of acetonitrile, featuring a bromo, hydroxy, and methoxy substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile typically involves the bromination of 5-hydroxy-4-methoxybenzaldehyde followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of bromine in a suitable solvent such as methylene chloride at room temperature . The resulting bromo derivative is then reacted with acetonitrile under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted by other nucleophiles.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.

    Reduction Reactions: The nitrile group can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Major Products

    Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.

    Oxidation: The major product would be 2-(2-Bromo-5-methoxyphenyl)acetonitrile.

    Reduction: The major product would be 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethylamine.

Scientific Research Applications

2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)acetonitrile is not well-documented. its effects are likely due to its ability to interact with biological molecules through its functional groups. The bromo group can participate in halogen bonding, the hydroxy group can form hydrogen bonds, and the nitrile group can act as a nucleophile or electrophile in various biochemical pathways.

Comparison with Similar Compounds

Properties

CAS No.

81038-45-1

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

2-(2-bromo-5-hydroxy-4-methoxyphenyl)acetonitrile

InChI

InChI=1S/C9H8BrNO2/c1-13-9-5-7(10)6(2-3-11)4-8(9)12/h4-5,12H,2H2,1H3

InChI Key

UPHQIVSVNWADRR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)CC#N)O

Origin of Product

United States

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